molecular formula C14H17NO4 B12082019 3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid

3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid

Cat. No.: B12082019
M. Wt: 263.29 g/mol
InChI Key: HRTZAABXHBUDMW-UHFFFAOYSA-N
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Description

3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol This compound is characterized by the presence of an azetidine ring, a benzyloxycarbonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties and potential bioactivity. This differentiates it from other azetidine derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-(1-phenylmethoxycarbonylazetidin-3-yl)propanoic acid

InChI

InChI=1S/C14H17NO4/c16-13(17)7-6-12-8-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)

InChI Key

HRTZAABXHBUDMW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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